

UMM-766 toxicity profile and adverse effects in mice

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

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UMM-766 Technical Support Center: Murine Studies

This technical support center provides guidance for researchers utilizing the nucleoside analog **UMM-766** in murine models. The information is based on available preclinical data and is intended to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **UMM-766** in mice?

A1: Based on initial tolerability studies, **UMM-766** is generally well-tolerated in BALB/c mice when administered orally. Doses of 1, 3, and 10 mg/kg given once daily for seven days did not result in observable signs of toxicity, altered physical appearance, or behavioral changes during a 14-day observation period[1].

Q2: Have any adverse effects been reported in mice treated with **UMM-766**?

A2: Current literature does not detail specific adverse effects of **UMM-766** in mice within the tested dose range of 1-10 mg/kg[1][2]. Studies have primarily focused on the therapeutic efficacy against orthopoxvirus infections, where the compound was found to reduce disease severity, including respiratory damage, in infected animals[2].

Q3: What is the mechanism of action of **UMM-766**?

A3: **UMM-766** is a nucleoside analog that functions as a DNA-dependent RNA polymerase (DdRp) inhibitor. It is believed to inhibit poxvirus DNA polymerase, thereby limiting viral replication[2][3].

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected morbidity or mortality in treated animals.	- Dosing error: Incorrect calculation or administration of UMM-766. - Vehicle toxicity: The vehicle used to dissolve or suspend UMM-766 may have inherent toxicity. - Underlying health status of animals: Pre-existing conditions in the mouse colony could be exacerbated by the experimental procedures.	- Verify dose calculations and administration technique. - Ensure proper calibration of equipment. - Conduct a vehicle-only control group to assess the effects of the vehicle alone. - Source animals from a reputable vendor and ensure they are healthy and acclimatized before starting the experiment.
Inconsistent therapeutic efficacy.	- Route of administration: Improper oral gavage technique can lead to inconsistent dosing. - Compound stability: UMM-766 solution may not be stable over the course of the experiment. - Timing of administration: The timing of the first dose relative to infection is critical for antiviral efficacy.	- Ensure personnel are proficient in oral gavage. - Prepare fresh solutions of UMM-766 daily unless stability data indicates otherwise. - Adhere strictly to the planned dosing schedule as outlined in the experimental protocol.

Quantitative Data Summary

Published studies on the toxicity of **UMM-766** in mice have focused on its tolerability at therapeutic doses rather than establishing a full toxicity profile. The following table summarizes the available data.

Parameter	Dose (mg/kg/day)	Duration	Mouse Strain	Observations	Reference
Tolerability	1, 3, 10	7 days (oral)	BALB/c	Well-tolerated; no observable signs of toxicity, changes in physical appearance, or behavior.	[1]
Survival	1, 3, 10	7 days (oral)	BALB/c	No drug-related mortality reported.	[1]

Experimental Protocols

General Tolerability Study in BALB/c Mice

This protocol is based on the methodology described in the available literature[\[1\]](#).

1. Animals:

- Six- to eight-week-old male and female BALB/c mice.

2. Housing:

- House animals in appropriate caging with access to food and water ad libitum.
- Maintain a 12-hour light/dark cycle.
- Allow for an acclimatization period of at least 7 days before the start of the experiment.

3. Groups:

- Group 1: Vehicle control (e.g., saline).

- Group 2: 1 mg/kg **UMM-766**.
- Group 3: 3 mg/kg **UMM-766**.
- Group 4: 10 mg/kg **UMM-766**.
- (n=4 per group, equal numbers of males and females).

4. Drug Administration:

- Prepare **UMM-766** in the appropriate vehicle.
- Administer the assigned treatment once daily via oral gavage for 7 consecutive days.

5. Monitoring:

- Observe animals daily for changes in physical appearance, natural and provoked behaviors, and any signs of toxicity.
- Record body weights daily.
- Continue monitoring for a total of 14 days from the first dose.

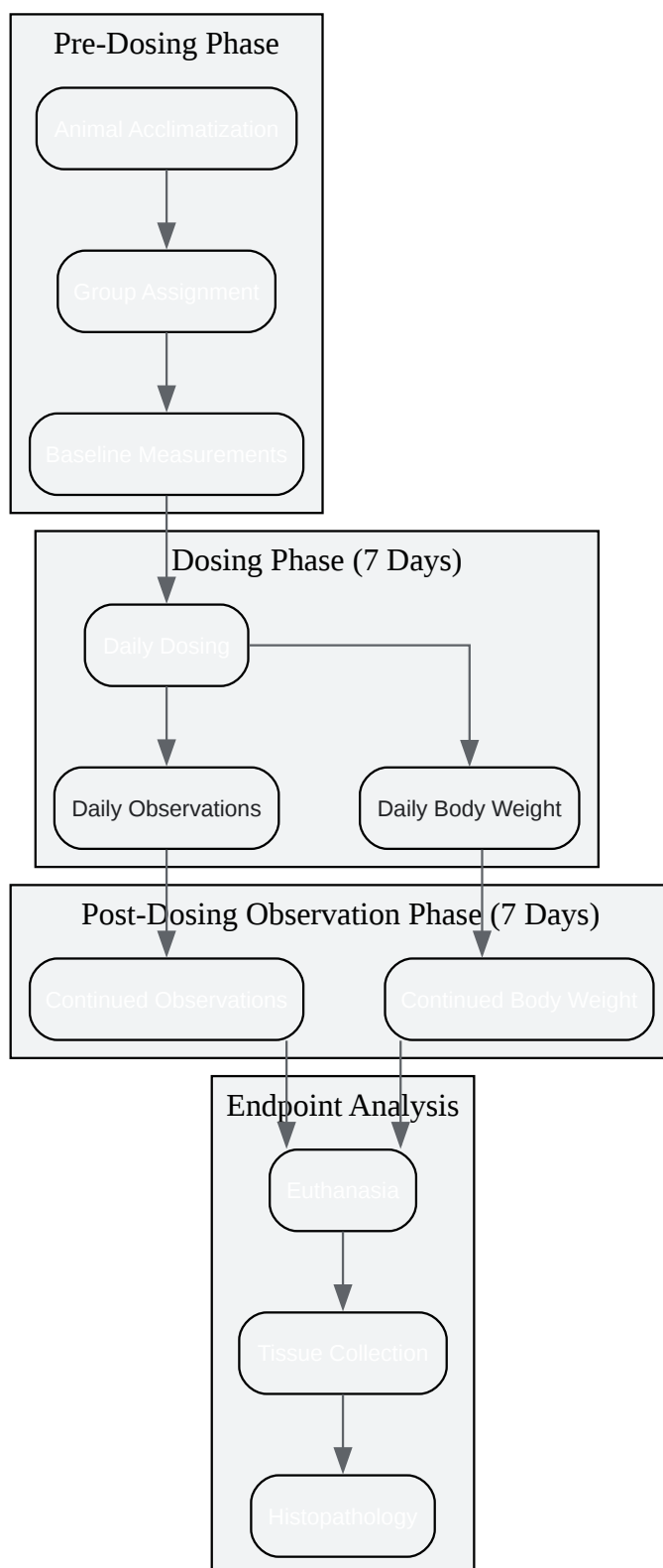
6. Endpoint:

- At the end of the 14-day observation period, animals may be euthanized for tissue collection and histopathological analysis if required.

Signaling Pathways and Experimental Workflows

At present, there is no published information detailing the specific signaling pathways affected by **UMM-766** toxicity in mice. The primary mechanism of action is understood to be the inhibition of viral DNA polymerase[2][3].

Below is a generalized experimental workflow for assessing the tolerability of a compound like **UMM-766** in mice.



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Caption: General workflow for a murine tolerability study.

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References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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